molecular formula C21H19F5N4O4 B4359113 1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE

1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4359113
M. Wt: 486.4 g/mol
InChI Key: AFQFKYOSPIJERK-UHFFFAOYSA-N
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Description

1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of multiple functional groups, including a furoyl group, a pentafluorophenoxy group, and a carboxamide group, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the furoyl group: This step involves the acylation of the pyrazole core using a furoyl chloride in the presence of a base such as triethylamine.

    Attachment of the pentafluorophenoxy group: This can be done through a nucleophilic substitution reaction using pentafluorophenol and a suitable leaving group.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine, such as propylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pentafluorophenol with a suitable leaving group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the pentafluorophenoxy group can enhance binding affinity through hydrophobic interactions and halogen bonding. The furoyl group may also contribute to the compound’s overall binding properties by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **1-ethyl-4-({5-[(trifluoromethyl)phenoxy]methyl}-2-furoyl}amino)-N-propyl-1H-pyrazole-3-carboxamide
  • **1-ethyl-4-({5-[(methoxy)phenoxy]methyl}-2-furoyl}amino)-N-propyl-1H-pyrazole-3-carboxamide

Uniqueness

1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-ethyl-4-[[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carbonyl]amino]-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F5N4O4/c1-3-7-27-21(32)18-11(8-30(4-2)29-18)28-20(31)12-6-5-10(34-12)9-33-19-16(25)14(23)13(22)15(24)17(19)26/h5-6,8H,3-4,7,9H2,1-2H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQFKYOSPIJERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F5N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE

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